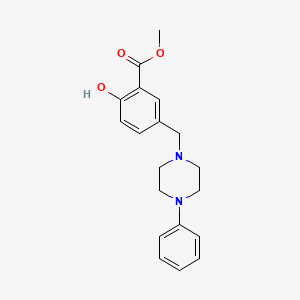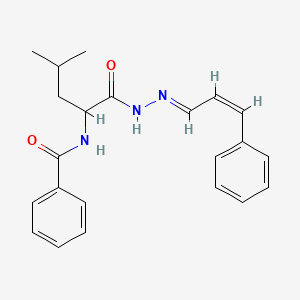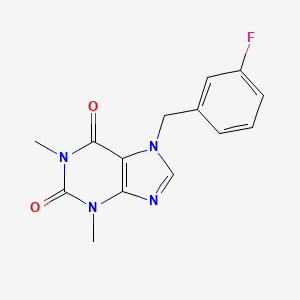![molecular formula C17H19N3O2 B11099957 N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11099957.png)
N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 2-methylphenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C17H19N3O2/c1-12-7-8-16(21)14(9-12)10-19-20-17(22)11-18-15-6-4-3-5-13(15)2/h3-10,18,21H,11H2,1-2H3,(H,20,22)/b19-10+ |
InChI Key |
OHHCDRRBFDPORG-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)CNC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11099876.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-(naphthalen-2-ylsulfonyl)prolinamide](/img/structure/B11099885.png)
![4-amino-N'-{[(3-chlorophenyl)carbamoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11099892.png)



acetyl}hydrazinylidene)-N-(4-methoxyphenyl)butanamide](/img/structure/B11099920.png)

![(2Z)-6,7-dimethyl-2-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11099936.png)

![(1E)-6-methyl-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-thioxo-3a,4-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B11099964.png)
![1,6-bis(hydroxymethyl)-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B11099977.png)
![4-methyl-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide](/img/structure/B11099988.png)
